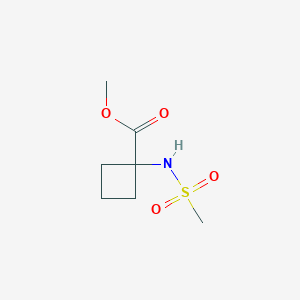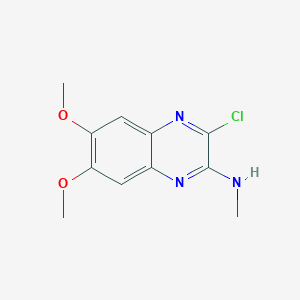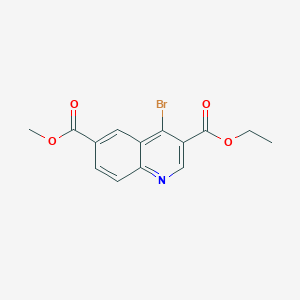
2-(Aminomethyl)-5-bromopyridin-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Aminomethyl)-5-bromopyridin-3-ol is an organic compound that belongs to the class of aminomethyl pyridines This compound is characterized by the presence of an aminomethyl group (-CH2NH2) attached to the pyridine ring, along with a bromine atom at the 5-position and a hydroxyl group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Aminomethyl)-5-bromopyridin-3-ol typically involves multi-step organic reactions. One common method is the bromination of 3-hydroxypyridine, followed by the introduction of the aminomethyl group. The bromination can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions. The aminomethylation is often carried out using formaldehyde and ammonia or an amine source in the presence of a catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, advanced catalysts, and purification techniques such as crystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-(Aminomethyl)-5-bromopyridin-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to remove the bromine atom or to convert the hydroxyl group to a hydrogen atom.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium azide or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with a palladium catalyst, lithium aluminum hydride (LiAlH4)
Substitution: Sodium azide (NaN3), thiols (R-SH)
Major Products Formed
Oxidation: Formation of 2-(Aminomethyl)-5-bromopyridin-3-one
Reduction: Formation of 2-(Aminomethyl)-5-bromopyridine
Substitution: Formation of 2-(Aminomethyl)-5-azidopyridin-3-ol or 2-(Aminomethyl)-5-thiolpyridin-3-ol
Scientific Research Applications
2-(Aminomethyl)-5-bromopyridin-3-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying enzyme activity.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(Aminomethyl)-5-bromopyridin-3-ol involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The hydroxyl group can also participate in hydrogen bonding, further influencing the compound’s activity.
Comparison with Similar Compounds
2-(Aminomethyl)-5-bromopyridin-3-ol can be compared with other similar compounds, such as:
2-(Aminomethyl)pyridine: Lacks the bromine and hydroxyl groups, making it less reactive in certain chemical reactions.
5-Bromo-2-(aminomethyl)pyridine: Lacks the hydroxyl group, affecting its hydrogen bonding capabilities.
3-Hydroxy-2-(aminomethyl)pyridine: Lacks the bromine atom, reducing its potential for halogen bonding.
The presence of both the bromine and hydroxyl groups in this compound makes it unique and versatile for various applications.
Properties
Molecular Formula |
C6H7BrN2O |
|---|---|
Molecular Weight |
203.04 g/mol |
IUPAC Name |
2-(aminomethyl)-5-bromopyridin-3-ol |
InChI |
InChI=1S/C6H7BrN2O/c7-4-1-6(10)5(2-8)9-3-4/h1,3,10H,2,8H2 |
InChI Key |
GTPFEHLBOSZTLZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC(=C1O)CN)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


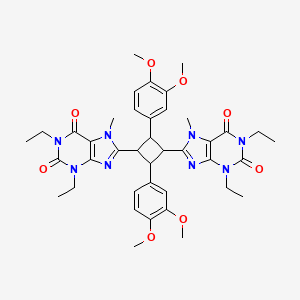
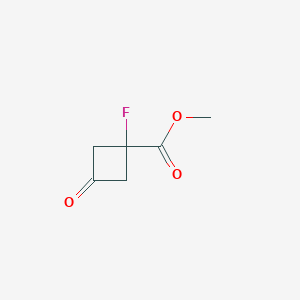
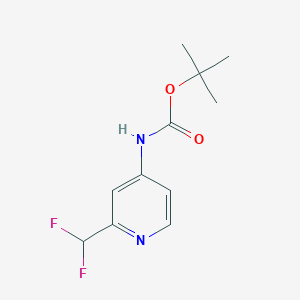
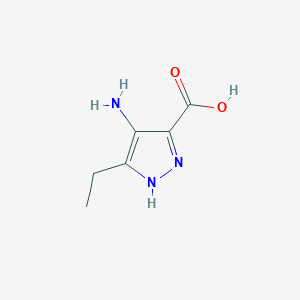
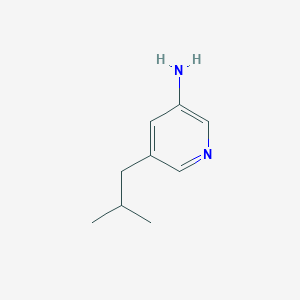
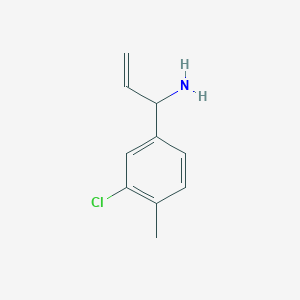
![2-(4-Methoxypyrrolo[2,1-f][1,2,4]triazin-7-yl)ethan-1-amine](/img/structure/B13024458.png)
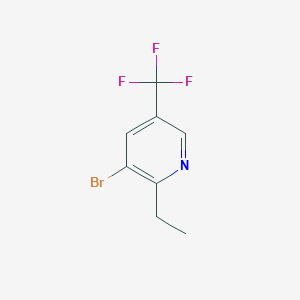
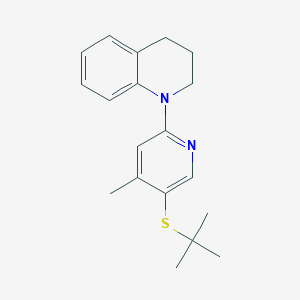
![8-(4-Chloro-3-fluoro-5-methoxyphenyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B13024486.png)

